1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine” is a complex organic molecule. It contains several functional groups and structural motifs that are common in bioactive molecules .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various methodologies. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . Additionally, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Wissenschaftliche Forschungsanwendungen
Novel Diamino Derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]Triazine as Potent Adenosine A2a Receptor Antagonists
Research on piperazine derivatives, including structures related to the query compound, has shown potential in targeting adenosine A2a receptors. These receptors are of interest for their role in Parkinson's disease, among other conditions. For instance, modifications of the piperazinyl group with various diamines have led to analogues with low nanomolar affinity towards the A(2a) receptor, highlighting the therapeutic potential of these structures in neurodegenerative diseases (Vu et al., 2004).
Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients
Another study focused on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia (CML). This research aimed to identify the main metabolic pathways of Flumatinib in humans, revealing that the parent drug and its metabolites undergo processes such as N-demethylation and hydroxylation. The findings suggest that compounds with similar structures can be designed for targeted cancer therapy, providing insights into their metabolic stability and potential therapeutic applications (Gong et al., 2010).
Synthesis and Docking Studies of Piperazine-1-yl-1H-Indazole Derivatives
Further research involves the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, emphasizing the importance of these compounds in medicinal chemistry. The study presents a novel compound synthesized in a simple and efficient process, with subsequent docking studies indicating potential biological activity. This approach demonstrates the versatility of piperazine derivatives in drug design and development (Balaraju et al., 2019).
Eigenschaften
IUPAC Name |
1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5/c22-21(23,24)19-2-1-3-20(26-19)29-14-12-28(13-15-29)18-6-10-27(11-7-18)16-17-4-8-25-9-5-17/h1-5,8-9,18H,6-7,10-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJVDWHNPFGUPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.